Nortricyclene Nortricyclene
Brand Name: Vulcanchem
CAS No.: 279-19-6
VCID: VC3903729
InChI: InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2
SMILES: C1C2CC3C1C3C2
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol

Nortricyclene

CAS No.: 279-19-6

Cat. No.: VC3903729

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Nortricyclene - 279-19-6

Specification

CAS No. 279-19-6
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
IUPAC Name tricyclo[2.2.1.02,6]heptane
Standard InChI InChI=1S/C7H10/c1-4-2-6-5(1)7(6)3-4/h4-7H,1-3H2
Standard InChI Key BYBGSCXPMGPLFP-UHFFFAOYSA-N
SMILES C1C2CC3C1C3C2
Canonical SMILES C1C2CC3C1C3C2

Introduction

Structural Characteristics

Nortricyclene’s framework consists of a bicyclo[2.2.1]heptane system (norbornane) with an additional bridge between the C2 and C6 positions, forming a tricyclo[2.2.1.0²,⁶]heptane skeleton . This configuration imposes significant steric strain, particularly within the cyclopropane moiety, which influences its thermodynamic stability and reactivity. Key structural identifiers include:

  • IR Spectrum: A sharp absorption at ~810 cm⁻¹, characteristic of cyclopropane ring vibrations .

  • NMR Data:

    • ¹H NMR: Protons on the cyclopropane ring resonate at δ ~1.2 ppm .

    • ¹³C NMR: Cyclopropane carbons appear at δ ~10 ppm .

Synthesis and Reactivity

Palladium-Catalyzed Synthesis

The most efficient method involves reacting norbornadiene with aryl or benzyl halides in the presence of palladium complexes (e.g., Pd(PPh₃)₂Cl₂), zinc powder, and water. This yields substituted nortricyclenes with isolated yields up to 93% . Key parameters include:

  • Solvent: Tetrahydrofuran (THF) optimizes yields (~0.3 M norbornadiene concentration) .

  • Catalyst: Pd(PPh₃)₄ achieves comparable efficacy to Pd(PPh₃)₂Cl₂ .

  • Limitations: Aryl halides with nitro or hydroxyl groups require prior derivatization (e.g., esterification) .

Alternative Routes

  • Radical Pathways: Early syntheses utilized photochemical or thermal activation of norbornadiene-quadricyclane systems, though yields were modest .

  • High-Yield Methods: Recent protocols report yields up to 94% using optimized zinc-mediated coupling .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethodReference
ΔfH° (gas)80 ± 20 kJ/molAveraged
ΔfH° (liquid)24.0 ± 2.2 kJ/molCombustion
ΔfH° (liquid)43.4 ± 2.0 kJ/molCalorimetry
Boiling Point108.7°C at 760 mmHgEstimated
Vapor Pressure30 mmHg at 25°CExperimental
Density0.92 g/cm³ (estimated)Calculated

Stability and Reactivity

Nortricyclene’s strained structure renders it prone to ring-opening reactions. Competitive polymerization of norbornadiene occurs at high concentrations, reducing yields . The compound exhibits moderate thermal stability, with sublimation enthalpies (ΔsubH°) reported at 38.7–39.2 kJ/mol .

Applications and Derivatives

Synthetic Intermediates

Substituted nortricyclenes serve as precursors for pharmaceuticals and agrochemicals. For example:

  • 3-(Diethylaminoethylthio)nortricyclene: A bioactive derivative with potential neurological applications .

  • Aryl-Substituted Analogs: Used in ligand design for transition-metal catalysts .

Theoretical Studies

The compound’s strain energy (~100 kJ/mol) makes it a model for studying bent bonds and cyclopropane reactivity .

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